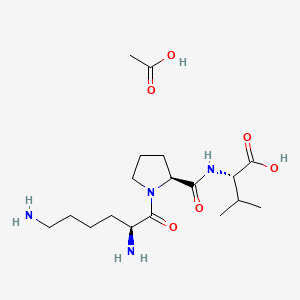![molecular formula C6H3ClINO2 B13653203 6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of chlorine and iodine atoms attached to a dioxolo-pyridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine typically involves the iodination and chlorination of a dioxolo-pyridine precursor. One common method includes the reaction of 6-chloro-[1,3]dioxolo[4,5-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the synthesis while minimizing the formation of by-products .
化学反応の分析
Types of Reactions
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-7-iodo-[1,3]dioxolo[4,5-b]pyridine .
科学的研究の応用
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
- 6-Chloro-[1,3]dioxolo[4,5-b]pyridine
- 7-Iodo-[1,3]dioxolo[4,5-b]pyridine
- 6-Bromo-7-iodo-[1,3]dioxolo[4,5-b]pyridine
Uniqueness
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interaction with other molecules. This dual halogenation can enhance its binding affinity to certain biological targets and improve its efficacy in medicinal applications .
特性
分子式 |
C6H3ClINO2 |
|---|---|
分子量 |
283.45 g/mol |
IUPAC名 |
6-chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClINO2/c7-3-1-9-6-5(4(3)8)10-2-11-6/h1H,2H2 |
InChIキー |
JFJKGAJXBJZHLZ-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(C(=CN=C2O1)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)

![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)



![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)

![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)

![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
